5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15ClFN3O2 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Biological Activity : This compound has been synthesized and evaluated for its potential in inhibiting the proliferation of certain cancer cell lines, demonstrating significant effectiveness (Ju Liu et al., 2016).
- Cytotoxic Evaluation : Analogues of this compound, particularly involving the substitution of phenyl groups, have been synthesized and tested for cytotoxicity against breast cancer cell lines. Certain analogues showed promising cytotoxicity, contributing to the understanding of structure-activity relationships in cancer treatment (M. Ahsan et al., 2018).
- Structural Characterization : The crystal structure of related compounds has been determined, providing insights into their molecular configurations and potential interactions in biological systems (B. Kariuki et al., 2021).
Antimicrobial and Antitumor Activities
- Antimicrobial Activities : Pyrazole derivatives including this compound have been synthesized and shown to exhibit significant antibacterial and antifungal activities, offering potential for the development of new antimicrobial agents (R. Ragavan et al., 2010).
- Anticancer Research : Analogues of this compound have been synthesized and screened for anticancer activity. Some analogues displayed high activity against certain cancer cell lines, indicating potential utility in cancer therapy (M. Ahsan, 2012).
Other Applications
Radiochemistry for PET Scans : Derivatives of this compound have been synthesized for potential use as radiotracers in positron emission tomography (PET) scans, which could aid in studying cannabinoid receptors in the brain (†. R. Katoch-Rouse et al., 2003).
Crystal Structure Analysis : Studies on similar compounds have focused on crystal structure analysis, providing valuable data for understanding the molecular configuration and potential pharmacological interactions of these compounds (J. Jasinski et al., 2012).
Properties
IUPAC Name |
5-(4-chlorophenoxy)-N-(4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-11-16(17(24)21-14-7-5-13(20)6-8-14)18(23(2)22-11)25-15-9-3-12(19)4-10-15/h3-10H,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDJNQHGQZEBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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